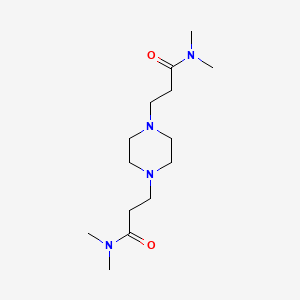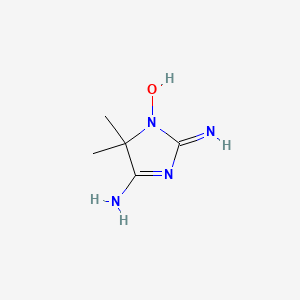
3-(2-Methylpropylidene)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropylidene)pentane-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a derivative of pentane-2,4-dione, where the hydrogen at the third carbon is replaced by a 2-methylpropylidene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylidene)pentane-2,4-dione typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from pentane-2,4-dione, followed by alkylation with 2-methylpropylidene bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylpropylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropylidene)pentane-2,4-dione involves its ability to form enolate ions, which can participate in various nucleophilic addition and substitution reactions. The enolate form is stabilized by resonance, allowing it to react with electrophiles efficiently. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the 2-methylpropylidene group.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropylidene group.
3-Propylpentane-2,4-dione: Contains a propyl group at the third carbon.
Uniqueness
3-(2-Methylpropylidene)pentane-2,4-dione is unique due to the presence of the 2-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex and diverse chemical structures .
Propiedades
Número CAS |
53839-25-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-(2-methylpropylidene)pentane-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)5-9(7(3)10)8(4)11/h5-6H,1-4H3 |
Clave InChI |
PFDCJCSHDXDZRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


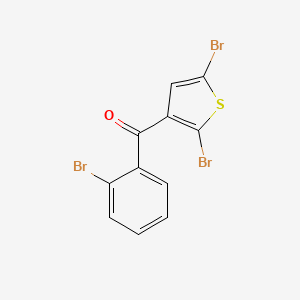
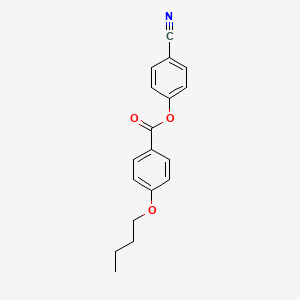
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)

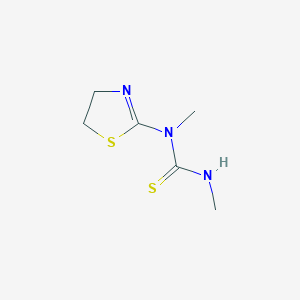
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
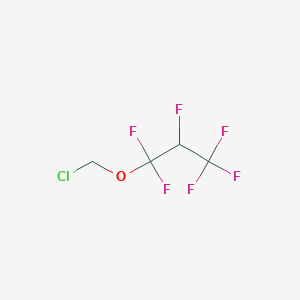
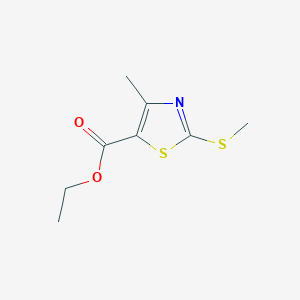

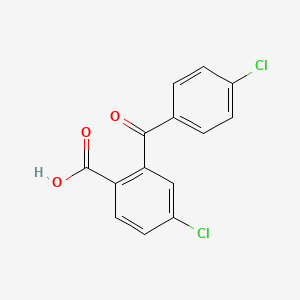
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
